雷尼替丁杂质 I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

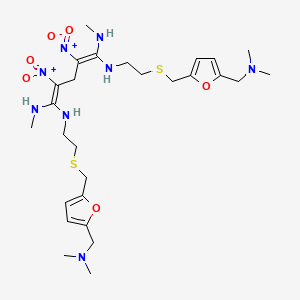

The synthesis of Ranitidine Impurity I involves acetyl chloride-initiated oxonium ion generation, leading to the formation of a ranitidine dimer. This dimer serves as a key intermediate in understanding the structural aspects of impurities within ranitidine bulk drug products. Such synthesis facilitates the verification of the impurity's structure and aids in producing reference materials for further analytical and toxicological investigations (Frutos & Roth, 1997).

Molecular Structure Analysis

The molecular structure of Ranitidine Impurity I, derived from synthesis studies, plays a crucial role in identifying the specific impurity forms and their behavior. Advanced analytical techniques, such as Raman spectroscopy combined with principal components analysis (PCA), have been employed to differentiate between polymorphic forms of ranitidine hydrochloride, which directly impacts the identification and quantification of impurities like Ranitidine Impurity I (Pratiwi et al., 2002).

Chemical Reactions and Properties

Ranitidine Impurity I's chemical reactivity and properties are essential for understanding its formation and elimination. Studies have shown that nitrosamine impurities, including N-Nitrosodimethylamine (NDMA), can form as byproducts during the synthesis of ranitidine, reacting with dimethylamine and nitrous acid. The development of sensitive analytical methods for controlling such impurities is crucial for ensuring drug safety (Rao et al., 2022).

Physical Properties Analysis

Analyzing the physical properties of Ranitidine Impurity I, such as its polymorphism, is vital for pharmaceutical formulation. Different polymorphic forms can significantly affect the drug's stability, solubility, and bioavailability. Techniques like solid-state NMR and X-ray powder diffraction have been applied to characterize these forms, providing insights into the impurity's physical attributes and its influence on ranitidine hydrochloride's overall properties (Mirmehrabi et al., 2004).

Chemical Properties Analysis

The chemical properties of Ranitidine Impurity I, including its stability and interaction with other substances, are critical for drug manufacturing and quality control. The reactivity of ranitidine with ozone and its transformation products during ozonation highlight the importance of understanding the impurity's chemical behavior in various conditions. This knowledge is crucial for developing effective strategies to minimize impurity levels and ensure drug purity (Christophoridis et al., 2016).

科学研究应用

定量分析和检测

雷尼替丁盐酸盐以多晶型 I 和 II 的形式存在,用于商业药片中。一项研究重点介绍了拉曼光谱与主成分分析 (PCA) 相结合用于这些多晶型的定量分析。研究表明,拉曼光谱数据的 PCA 为分析药物中的多晶型杂质提供了一种灵敏的方法,定量限低于 2% (Pratiwi et al., 2002)。

稳定性和降解

雷尼替丁及其杂质的稳定性一直是研究的一个重要焦点。为雷尼替丁盐酸盐开发了一种稳定性指示分析法,有效分离已知和未知杂质/降解产物。该分析法可用于确定活性成分和成品剂型的纯度、特性和强度(Munro & Walker, 2001)。此外,还研究了雷尼替丁糖浆在重新包装成单剂量容器后的稳定性,表明重新包装的雷尼替丁糖浆在特定储存条件下可以长期稳定(Shah et al., 2008)。

杂质分析和控制

雷尼替丁中的亚硝胺杂质(如 N-亚硝基二甲胺 (NDMA))一直备受关注,促使召回含雷尼替丁的产品。针对此问题,研究旨在了解这些杂质的毒性机制,并开发灵敏的分析方法对其进行控制。例如,设计了一种新的稳定性指示 LC-MS 方法,用于定量雷尼替丁原料药和制剂中的 NDMA 遗传毒性杂质,展示了该方法在极低水平检测和定量 NDMA 的能力(Rao et al., 2022)。此外,还详细讨论了杂质分析的监管方面,重点关注杂质的识别、定性和控制,以确保药物安全性(Gogna, 2020)。

作用机制

Target of Action

The primary target of 2,2’-Methylene Bis[Ranitidine], also known as Ranitidine Impurity I, is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach .

Mode of Action

2,2’-Methylene Bis[Ranitidine] is an antagonist of the histamine H2 receptor . It works by binding to these receptors, thereby inhibiting the action of histamine . Histamine is a compound that stimulates the secretion of gastric acid when it binds to H2 receptors . By blocking these receptors, 2,2’-Methylene Bis[Ranitidine] reduces the production of gastric acid .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the histamine h2 receptor, which plays a key role in the regulation of gastric acid secretion .

Pharmacokinetics

It is known that the compound has a molecular weight of 64082 and a predicted boiling point of 822.0±65.0 °C . It is slightly soluble in DMSO, methanol, and water .

Result of Action

The primary result of 2,2’-Methylene Bis[Ranitidine]'s action is the reduction of gastric acid secretion . This can help to prevent and treat conditions associated with excessive gastric acid, such as ulcers and gastroesophageal reflux disease (GERD) .

Action Environment

The action of 2,2’-Methylene Bis[Ranitidine] can be influenced by various environmental factors. For instance, its stability can be affected by light and temperature . It is recommended to store the compound in an amber vial, in a freezer, and under an inert atmosphere

安全和危害

The FDA has found N-nitrosodimethylamine (NDMA) levels in some ranitidine products increase with time and temperature posing a risk to consumers, and therefore the agency has requested the withdrawal of all ranitidine products from the U.S. market . Consumers should stop taking any OTC ranitidine they may currently have .

未来方向

生化分析

Biochemical Properties

Ranitidine Impurity I, or NDMA, is a nitrosamine compound. Nitrosamines are known to interact with various biomolecules, primarily through nitrosation reactions . The formation of NDMA impurity in Ranitidine is suggested to occur when Ranitidine breaks down in the acidic gastric environment to dimethylamine (DMA), which is the amine functional group present in the Ranitidine structure .

Cellular Effects

The cellular effects of Ranitidine Impurity I are primarily related to its potential carcinogenicity. NDMA has been recognized as a probable human carcinogen based on laboratory studies .

Molecular Mechanism

The molecular mechanism of Ranitidine Impurity I involves the formation of NDMA through the intermolecular reaction of Ranitidine . This reaction is influenced by factors such as the presence of nitrate ions, the acidity of the environment, and temperature .

Temporal Effects in Laboratory Settings

In laboratory settings, the levels of NDMA in Ranitidine products have been found to increase over time and with temperature . This suggests that the stability and degradation of Ranitidine Impurity I are influenced by environmental conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Ranitidine Impurity I in animal models are limited, it’s known that NDMA is carcinogenic in animals

属性

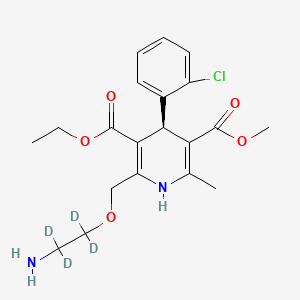

IUPAC Name |

(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFGZFWSNTVORH-OWUYFMIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N8O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)